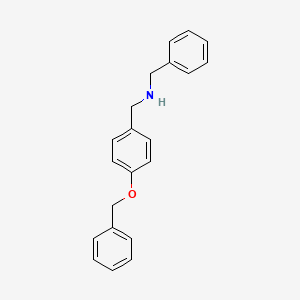

N-Benzyl-1-(4-(benzyloxy)phenyl)methanamine

Description

Properties

IUPAC Name |

1-phenyl-N-[(4-phenylmethoxyphenyl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO/c1-3-7-18(8-4-1)15-22-16-19-11-13-21(14-12-19)23-17-20-9-5-2-6-10-20/h1-14,22H,15-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWWEWUMDPELDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373443 | |

| Record name | Benzyl-(4-benzyloxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69875-83-8 | |

| Record name | Benzyl-(4-benzyloxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-Benzyl-1-(4-(benzyloxy)phenyl)methanamine typically involves several steps, including the reaction of benzyloxy phenolic derivatives with amines. The compound's structure features a benzyl group attached to a methanamine backbone, which is further substituted with a benzyloxy phenyl moiety. This structural arrangement is crucial for its biological activity.

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Imine Formation | Benzaldehyde + Amine | Mild heating |

| 2 | Hydrogenation | Pt/C catalyst | Under hydrogen atmosphere |

| 3 | Coupling Reaction | Benzyloxy phenol + Intermediate | Solvent-based reaction |

Anti-Cancer Activity

Recent studies have highlighted the potential of this compound derivatives as inhibitors of specific cancer-related targets. For instance, compounds derived from this structure have shown strong inhibitory activity against sphingosine kinase (SphK), which is implicated in various cancers and inflammatory diseases. This suggests that these compounds could be developed into therapeutics for conditions such as colon cancer and lung cancer .

Neurological Applications

Research indicates that derivatives of this compound may also exhibit neuroprotective properties. For example, studies have demonstrated that certain analogs can ameliorate inflammation and neurodegeneration associated with retinal diseases by agonizing peroxisome proliferator-activated receptor alpha (PPARα) . This opens avenues for treating conditions like diabetic retinopathy and age-related macular degeneration.

Case Studies and Research Findings

Several case studies exemplify the therapeutic potential of this compound:

-

Case Study 1: Inhibition of SphK

A series of phenolic compounds, including those derived from this compound, were tested for their ability to inhibit SphK. Results indicated that these compounds exhibited significantly higher inhibitory activity compared to standard controls, suggesting their potential as anti-cancer agents . -

Case Study 2: Neuroprotective Effects

In a study assessing the effects on retinal cells, compounds based on the N-Benzyl structure demonstrated a reduction in inflammatory markers and improved cell viability under oxidative stress conditions. This points to their potential use in neuroprotective therapies .

Mechanism of Action

The mechanism of action of benzylamines generally involves interactions with molecular targets such as enzymes and receptors. For instance, benzylamine can inhibit enzymes like squalene synthetase with an IC50 value of 55 nM in rats . The molecular pathways involved often include inhibition of key enzymes in metabolic pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between N-Benzyl-1-(4-(benzyloxy)phenyl)methanamine and analogous compounds.

Structural and Electronic Differences

- Substituent Effects : The benzyloxy group in the target compound increases electron density on the aromatic ring compared to methoxy or methyl analogs, enhancing resonance stabilization. This contrasts with N-Benzyl-1-(4-methylphenyl)methanamine, where the methyl group exerts weaker electron-donating effects .

- Steric Bulk : The tert-butyl groups in N-(4-(tert-butyl)benzylidene)-1-(4-(tert-butyl)phenyl)methanamine create significant steric hindrance, reducing reactivity in nucleophilic reactions compared to the target compound .

Pharmacological and Metabolic Relevance

- Metabolites like N-Benzyl-1-(4,5-dihydro-1H-imidazol-2-yl)methanamine () exhibit altered pharmacokinetics due to the imidazole ring, which increases polarity and accelerates renal excretion .

Biological Activity

N-Benzyl-1-(4-(benzyloxy)phenyl)methanamine is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of various enzymes and in the context of antimicrobial and neuroprotective properties. This article synthesizes findings from diverse studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound, also known as benzyloxybenzylamine, features a benzyl group attached to a phenyl ring with a benzyloxy substituent. This structure is significant for its interactions with biological targets, particularly due to the presence of the benzyloxy moiety, which has been shown to enhance lipophilicity and bioavailability.

Monoamine Oxidase (MAO) Inhibition

Research indicates that compounds structurally related to this compound exhibit potent inhibitory effects on human monoamine oxidases (hMAOs), particularly the hMAO-B isoform. For instance, related benzyloxy chalcones have demonstrated strong inhibition, with IC50 values as low as 0.067 μM for selective inhibitors . The binding studies reveal that these compounds can effectively stabilize the hMAO-B enzyme complex, suggesting their potential as therapeutic agents for neurodegenerative disorders.

Table 1: Inhibitory Potency of Related Compounds Against hMAO-B

| Compound | IC50 (μM) | Selectivity Index | Binding Energy (kcal/mol) |

|---|---|---|---|

| B10 | 0.067 | 504.791 | -74.57 |

| B15 | 0.12 | 287.600 | -87.72 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored through various studies targeting Mycobacterium tuberculosis (Mtb). A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their antimycobacterial activity, showing promising results with MIC values ranging from 5.9 to 23.4 μM . The introduction of the benzyloxy group was crucial for enhancing the activity against Mtb, indicating a structure-activity relationship that favors this substitution.

Table 2: Antimycobacterial Activity of Related Compounds

| Compound | MIC (μM) | Activity Level |

|---|---|---|

| N-(4-(benzyloxy)benzyl)-4-aminoquinoline | 5.9-23.4 | Moderate to High |

Neuroprotective Effects

In addition to enzyme inhibition, compounds similar to this compound have shown neuroprotective activities linked to their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These activities are essential in the context of Alzheimer's disease, where cholinergic dysfunction is prevalent . The inhibition rates against BChE were notable, with some derivatives achieving over 55% inhibition at concentrations of 100 μM .

Table 3: Cholinesterase Inhibition Activity

| Compound | AChE Inhibition (%) | BChE Inhibition (%) |

|---|---|---|

| Compound X | Not Active | 55 |

| Compound Y | Not Active | 98.2 |

Case Studies and Clinical Implications

Several case studies have highlighted the potential applications of this compound derivatives in treating conditions such as depression and neurodegenerative diseases due to their MAO inhibitory activity. For instance, structural modifications leading to enhanced MAO-B selectivity could result in fewer side effects compared to non-selective MAO inhibitors currently in use .

Preparation Methods

Reaction Scheme:

$$

\text{Benzaldehyde} + \text{Primary Amine} \rightarrow \text{Imine} \rightarrow \text{N-Benzylamine}

$$

Key Parameters:

- Catalyst : Palladium-based catalysts are commonly used for hydrogenation.

- Solvent : Toluene or water-miscible solvents are preferred during iminization.

- Temperature : Typically conducted at 10–40°C.

- Pressure : Atmospheric pressure is sufficient for the iminization step, while hydrogenation may require elevated pressures.

Example:

Using 4-methoxybenzaldehyde and benzylamine as reactants, the imine intermediate is formed in toluene. The reaction water is removed via azeotropic distillation before hydrogenation with palladium catalysts.

Nucleophilic Substitution

Another approach involves nucleophilic substitution reactions where benzyl halides react with substituted phenols or amines.

Reaction Scheme:

$$

\text{Benzyl Halide} + \text{Substituted Phenol} \rightarrow \text{Benzyloxybenzene} + \text{Amine} \rightarrow \text{N-Benzylamine}

$$

Key Parameters:

- Base : Strong bases like sodium hydroxide or potassium carbonate facilitate substitution.

- Solvent : Polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

- Temperature : Elevated temperatures (80–120°C) improve reaction kinetics.

Example:

4-benzyloxybenzyl chloride reacts with benzylamine under basic conditions to yield this compound.

Continuous Flow Synthesis

In industrial settings, continuous flow reactors are employed to optimize the synthesis process for scale-up. This method enhances yield and purity by precisely controlling parameters such as temperature, pressure, and solvent flow rates.

Advantages:

- Higher efficiency and reproducibility.

- Reduced formation of by-products.

- Enhanced safety due to controlled reaction conditions.

Data Table: Reaction Parameters for Synthesis

| Method | Catalyst | Solvent | Temperature (°C) | Pressure | Yield (%) |

|---|---|---|---|---|---|

| Reductive Amination | Palladium | Toluene | 10–40 | Atmospheric | High |

| Nucleophilic Substitution | Sodium Hydroxide/K2CO3 | DMF | 80–120 | Atmospheric | Moderate |

| Continuous Flow | Automated Systems | Various | Controlled | Controlled | Optimized |

Notes on Optimization

- Catalyst Selection : Palladium catalysts are preferred for their high activity and selectivity during hydrogenation steps.

- Solvent Choice : Toluene facilitates azeotropic removal of water during iminization, while polar aprotic solvents improve nucleophilic substitution rates.

- Reaction Monitoring : Techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to monitor reaction progress and purity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Benzyl-1-(4-(benzyloxy)phenyl)methanamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via reductive amination. For example, a solution of 4-(benzyloxy)benzaldehyde and benzylamine in dichloromethane (DCM) is treated with sodium triacetoxyborohydride (NaBH(OAc)₃) and trifluoroacetic acid (TFA) as a catalyst. The reaction is stirred at room temperature for 48 hours, followed by neutralization with NaOH and purification via silica gel chromatography (hexane:DCM gradient) .

- Key Variables :

-

Solvent : DCM or THF (affects reaction kinetics).

-

Catalyst : TFA enhances imine formation.

-

Purification : Column chromatography (hexane:EtOAc) yields >90% purity .

Reaction Condition Typical Yield Reference NaBH(OAc)₃, DCM, RT 70–85% Column Chromatography >90% purity

Q. How is the compound characterized to confirm structural integrity?

- Methodological Answer :

NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of benzyloxy (δ 5.05 ppm, singlet) and methanamine (δ 3.80 ppm, multiplet) groups .

High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 316.1804 for C₂₁H₂₂NO₂) .

Chiral HPLC : Used if enantiomeric resolution is required (e.g., using a Chiralpak AD-H column) .

Q. What are the solubility properties of this compound in common laboratory solvents?

- Answer : The compound is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DCM, THF) and moderately soluble in ethanol. Storage at 2–8°C in dry conditions is recommended to prevent hydrolysis .

| Solvent | Solubility (mg/mL) |

|---|---|

| DCM | >50 |

| Ethanol | ~20 |

| Water | <1 |

Advanced Research Questions

Q. How can enantiomers of this compound be resolved, and what chiral analysis methods are applicable?

- Methodological Answer : Enantiomers are resolved via diastereomeric salt formation using chiral acids (e.g., (R)- or (S)-mandelic acid). The resulting salts are recrystallized, and optical rotation is measured (e.g., [α]D = ±18–21° in methanol) .

- Advanced Techniques :

- Circular Dichroism (CD) : Confirms absolute configuration.

- Chiral Stationary Phase (CSP) HPLC : Quantifies enantiomeric excess (ee >98%) .

Q. How can computational modeling optimize the compound’s binding affinity in receptor studies?

- Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess interactions with target proteins (e.g., CNS receptors). Key steps:

Ligand Preparation : Optimize 3D structure using Gaussian09 (B3LYP/6-31G* basis set).

Docking : Grid box centered on the active site of PTPRZ1 (a CNS target) .

Binding Energy Analysis : ΔG values < −8 kcal/mol suggest strong affinity.

Q. What strategies mitigate side reactions during large-scale synthesis (e.g., over-benzylation or oxidation)?

- Answer :

-

Temperature Control : Maintain ≤25°C to suppress imine oxidation.

-

Protecting Groups : Use tert-butyldimethylsilyl (TBS) for sensitive hydroxyl groups during benzylation .

-

Catalyst Screening : Replace TFA with milder acids (e.g., acetic acid) to reduce byproducts .

Side Reaction Mitigation Strategy Yield Improvement Over-benzylation Slow reagent addition +15% Oxidation Argon atmosphere +20%

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

- Answer : Introducing electron-withdrawing groups (e.g., -CF₃) at the para position enhances metabolic stability. For example, N-benzyl-1-(4-((trifluoromethyl)thio)phenyl)methanamine shows improved blood-brain barrier penetration in murine models .

- SAR Insights :

- Hydrophobicity : LogP >3.5 correlates with CNS activity.

- Steric Effects : Bulky substituents reduce off-target binding.

Data Contradiction Analysis

Q. Why do reported yields vary across synthetic methods (e.g., 70% vs. 85%)?

- Analysis : Variations arise from:

Purification Efficiency : Manual vs. automated column chromatography.

Catalyst Freshness : NaBH(OAc)₃ degrades upon exposure to moisture.

Scale : Milligram-scale reactions often report higher yields than kilolab syntheses .

Experimental Design Considerations

Q. What in vitro assays are suitable for preliminary toxicity profiling?

- Answer :

- HepG2 Cell Viability : MTT assay (IC₅₀ >100 µM indicates low cytotoxicity).

- hERG Inhibition : Patch-clamp electrophysiology to assess cardiac risk.

- Microsomal Stability : Incubate with liver microsomes (t₁/₂ >30 mins desirable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.